Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate
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Overview
Description
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization and esterification .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:
- 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-methyl-
- Imidazo[4,5-b]pyridine derivatives
Uniqueness
What sets Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .
Properties
IUPAC Name |
ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)5-3-11-4-6-7(5)13-9(10)12-6/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAITDITQACOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC2=C1N=C(N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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